3-amino-6-methyl-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-methyl-N-(3-methylphenyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide is a complex organic compound that belongs to the class of thieno[2,3-b]naphthyridines This compound is characterized by its unique structure, which includes a thieno ring fused with a naphthyridine ring, and an amide group attached to the naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-methyl-N-(3-methylphenyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thieno Ring: The initial step involves the formation of the thieno ring through a cyclization reaction. This can be achieved by reacting a suitable thiophene precursor with an appropriate reagent under controlled conditions.
Fusion with Naphthyridine Ring: The thieno ring is then fused with a naphthyridine ring through a series of condensation reactions. This step often requires the use of catalysts and specific reaction conditions to ensure the correct orientation and bonding.
Introduction of Amino and Methyl Groups: The amino and methyl groups are introduced through substitution reactions. This can be done by reacting the intermediate compound with suitable amines and methylating agents.
Formation of the Amide Group: The final step involves the formation of the amide group by reacting the intermediate with an appropriate carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of 3-amino-6-methyl-N-(3-methylphenyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-methyl-N-(3-methylphenyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
3-Amino-6-methyl-N-(3-methylphenyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-6-methyl-N-(3-methylphenyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylpyrazole: Shares the amino and methyl groups but has a different ring structure.
Indole Derivatives: Similar in terms of biological activity but differ in their core structure.
Uniqueness
3-Amino-6-methyl-N-(3-methylphenyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide is unique due to its fused thieno and naphthyridine rings, which confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C19H20N4OS |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
3-amino-6-methyl-N-(3-methylphenyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |
InChI |
InChI=1S/C19H20N4OS/c1-11-4-3-5-13(8-11)21-18(24)17-16(20)14-9-12-10-23(2)7-6-15(12)22-19(14)25-17/h3-5,8-9H,6-7,10,20H2,1-2H3,(H,21,24) |
InChI Key |
OEEPITUYTJNFQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C4CCN(CC4=C3)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.